3-Bromo-5-methyl-2-propoxyaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

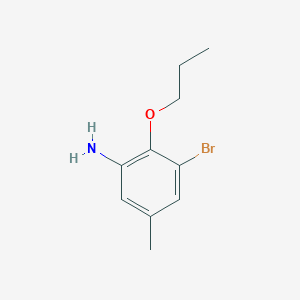

3-Bromo-5-methyl-2-propoxyaniline: is an organic compound with the molecular formula C10H14BrNO It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the third position, a methyl group at the fifth position, and a propoxy group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-methyl-2-propoxyaniline typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 5-methyl-2-propoxyaniline. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. The reaction conditions often include the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality material suitable for further applications.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-methyl-2-propoxyaniline can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions:

Substitution: Sodium methoxide in methanol, reflux conditions.

Oxidation: Potassium permanganate in aqueous solution, room temperature.

Reduction: Hydrogen gas with palladium on carbon catalyst, atmospheric pressure.

Major Products:

Substitution: Various substituted anilines depending on the nucleophile used.

Oxidation: Quinones or other oxidized derivatives.

Reduction: Amines or other reduced products.

Scientific Research Applications

3-Bromo-5-methyl-2-propoxyaniline has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is explored for its potential biological activities, including antimicrobial and anticancer properties.

Material Science: It is used in the development of novel materials with specific electronic or optical properties.

Chemical Biology: The compound is utilized in studies involving enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 3-Bromo-5-methyl-2-propoxyaniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The bromine atom and other substituents on the aniline ring can influence its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites.

Comparison with Similar Compounds

3-Bromo-5-methyl-2-methoxyaniline: Similar structure but with a methoxy group instead of a propoxy group.

3-Bromo-5-methyl-2-ethoxyaniline: Similar structure but with an ethoxy group instead of a propoxy group.

3-Bromo-5-methyl-2-butoxyaniline: Similar structure but with a butoxy group instead of a propoxy group.

Comparison: 3-Bromo-5-methyl-2-propoxyaniline is unique due to the presence of the propoxy group, which can influence its chemical reactivity and biological activity. The length and nature of the alkoxy group can affect the compound’s solubility, stability, and interaction with biological targets. Compared to its methoxy, ethoxy, and butoxy analogs, the propoxy derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.

Biological Activity

3-Bromo-5-methyl-2-propoxyaniline is an organic compound belonging to the aniline derivative class. Its unique structure, characterized by a bromine atom at the third position and a propoxy group at the second position of the aniline ring, contributes to its biological activity. This article delves into its biological properties, mechanisms of action, and potential applications based on current research findings.

Chemical Structure:

- Molecular Formula: C10H13BrN2O3

- Molecular Weight: 273.12 g/mol

Synthesis:

The synthesis of this compound typically involves:

- Bromination: The bromination of 2-propoxyaniline using bromine or N-bromosuccinimide (NBS) in suitable solvents.

- Propoxylation: The reaction of 3-bromo-5-methylaniline with propyl alcohol in the presence of acid catalysts.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in antimicrobial and anticancer domains.

Antimicrobial Activity

A study evaluated the antimicrobial properties of various brominated aniline derivatives, including this compound. The results indicated that this compound demonstrated effective inhibition against several bacterial strains, particularly Gram-positive bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 0.125 mg/mL | 0.25 mg/mL |

| Listeria monocytogenes | 0.0625 mg/mL | 0.125 mg/mL |

The compound's efficacy was attributed to its ability to disrupt bacterial cell membranes and inhibit essential cellular processes .

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. Mechanistic studies revealed that it activates caspase pathways, leading to programmed cell death:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 15 | Caspase activation |

| MCF-7 (breast cancer) | 20 | DNA fragmentation and cell cycle arrest |

These findings suggest that the compound may serve as a lead for developing novel anticancer agents .

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:

- Enzyme Inhibition: The bromine atom enhances the compound's ability to form stable complexes with target enzymes, inhibiting their activity.

- Receptor Modulation: The propoxy group increases lipophilicity, allowing better membrane penetration and interaction with cellular receptors.

Case Studies

-

Antimicrobial Efficacy Study:

A comprehensive study assessed the antimicrobial effects of various aniline derivatives, including this compound, against clinical isolates. The results highlighted its potential as an effective antimicrobial agent, particularly against resistant strains of Staphylococcus aureus . -

Cancer Cell Line Analysis:

In a series of experiments involving different cancer cell lines, researchers observed that treatment with varying concentrations of this compound led to significant reductions in cell viability and increased apoptotic markers .

Properties

IUPAC Name |

3-bromo-5-methyl-2-propoxyaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO/c1-3-4-13-10-8(11)5-7(2)6-9(10)12/h5-6H,3-4,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZZQZLXXPAFIOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1Br)C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.